Methyl 2-(azetidin-3-yl)benzoate hydrochloride Methyl 2-(azetidin-3-yl)benzoate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13665402
InChI: InChI=1S/C11H13NO2.ClH/c1-14-11(13)10-5-3-2-4-9(10)8-6-12-7-8;/h2-5,8,12H,6-7H2,1H3;1H
SMILES: COC(=O)C1=CC=CC=C1C2CNC2.Cl
Molecular Formula: C11H14ClNO2
Molecular Weight: 227.69 g/mol

Methyl 2-(azetidin-3-yl)benzoate hydrochloride

CAS No.:

VCID: VC13665402

Molecular Formula: C11H14ClNO2

Molecular Weight: 227.69 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(azetidin-3-yl)benzoate hydrochloride -

Description

Methyl 2-(azetidin-3-yl)benzoate hydrochloride is a chemical compound that has garnered attention in various fields of organic chemistry and pharmaceutical research. Despite its specific applications not being widely documented in the provided search results, this compound can be analyzed based on its structural components and potential uses.

Synthesis and Preparation

The synthesis of methyl 2-(azetidin-3-yl)benzoate hydrochloride would likely involve a multi-step process, starting from a benzoic acid derivative and incorporating an azetidine ring. A common method might involve the reaction of a benzoic acid derivative with an azetidine compound in the presence of a coupling agent.

Synthesis Steps

  • Starting Materials: Benzoic acid derivatives and azetidine compounds.

  • Coupling Reaction: Use of a coupling agent like DCC (dicyclohexylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate) to form the amide bond.

  • Hydrochloride Salt Formation: Reaction with hydrochloric acid to form the hydrochloride salt.

Biological and Chemical Activities

While specific biological activities of methyl 2-(azetidin-3-yl)benzoate hydrochloride are not detailed in the search results, compounds with similar structures often exhibit potential as pharmaceutical intermediates or active compounds due to their ability to interact with biological targets.

Potential Applications

  • Pharmaceutical Intermediates: Such compounds can serve as precursors for synthesizing more complex molecules with therapeutic potential.

  • Biological Targets: The azetidine ring and benzoate moiety may interact with various biological targets, influencing enzyme activity or receptor binding.

Safety and Handling

Methyl 2-(azetidin-3-yl)benzoate hydrochloride, like many organic compounds, requires careful handling due to potential hazards.

Hazard Information

  • Toxicity: May be harmful if swallowed or cause skin and eye irritation.

  • Respiratory Irritation: May cause respiratory tract irritation.

Safety Precautions

  • Personal Protective Equipment (PPE): Wear gloves, goggles, and a mask when handling.

  • Storage: Store in a cool, dry place away from incompatible substances.

Future Research Directions

  • Biological Screening: Investigate its activity against various biological targets.

  • Synthetic Modifications: Explore modifications to enhance its therapeutic potential.

Product Name Methyl 2-(azetidin-3-yl)benzoate hydrochloride
Molecular Formula C11H14ClNO2
Molecular Weight 227.69 g/mol
IUPAC Name methyl 2-(azetidin-3-yl)benzoate;hydrochloride
Standard InChI InChI=1S/C11H13NO2.ClH/c1-14-11(13)10-5-3-2-4-9(10)8-6-12-7-8;/h2-5,8,12H,6-7H2,1H3;1H
Standard InChIKey ABYTWMXHRIYYIX-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=CC=C1C2CNC2.Cl
Canonical SMILES COC(=O)C1=CC=CC=C1C2CNC2.Cl
PubChem Compound 91798913
Last Modified Apr 15 2024

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator